molecular formula C20H24O5 B15126861 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione

6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione

Katalognummer: B15126861
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: SWVDNEGGBBYXGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione is a complex organic compound with the molecular formula C20H24O5 and a molecular weight of 344.4 g/mol . This compound is known for its unique structure, which includes an epoxy group and multiple hydroxyl groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione typically involves multi-step organic reactions. One common method includes the oxidation of abietic acid derivatives, followed by epoxidation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and epoxidation processes, utilizing advanced catalytic systems to ensure high efficiency and selectivity. The use of continuous flow reactors and other modern chemical engineering techniques can further optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group into a diol or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield additional ketones or carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Wissenschaftliche Forschungsanwendungen

6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione involves its interaction with various molecular targets and pathways. The epoxy and hydroxyl groups play a crucial role in its reactivity and biological activity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Abietic Acid: A precursor to 6beta,20-Epoxy-11,12-dihydroxyabieta-8,11,13-triene-7,20-dione, known for its resinous properties.

    Dehydroabietic Acid: Another derivative of abietic acid, with similar structural features but different functional groups.

    Epoxy Resins: Compounds containing epoxy groups, used in various industrial applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C20H24O5

Molekulargewicht

344.4 g/mol

IUPAC-Name

3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-triene-8,15-dione

InChI

InChI=1S/C20H24O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,16-17,21,23H,5-7H2,1-4H3

InChI-Schlüssel

SWVDNEGGBBYXGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)C3C4C2(CCCC4(C)C)C(=O)O3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.